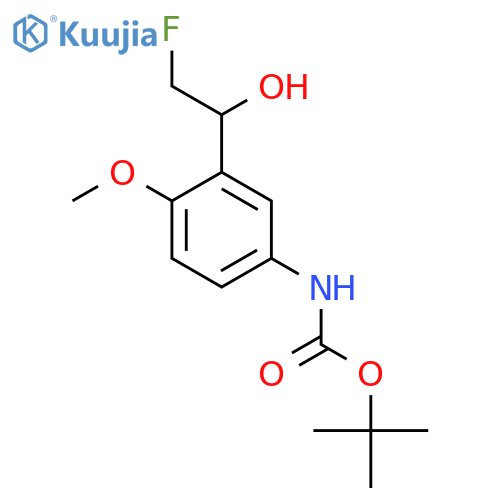Cas no 2229296-09-5 (tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)

2229296-09-5 structure
商品名:tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate
tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate
- EN300-1887697
- tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
- 2229296-09-5
-
- インチ: 1S/C14H20FNO4/c1-14(2,3)20-13(18)16-9-5-6-12(19-4)10(7-9)11(17)8-15/h5-7,11,17H,8H2,1-4H3,(H,16,18)
- InChIKey: BTRLPMWGMCBTLX-UHFFFAOYSA-N
- ほほえんだ: FCC(C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)OC)O
計算された属性
- せいみつぶんしりょう: 285.13763628g/mol
- どういたいしつりょう: 285.13763628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1887697-0.1g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-10g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-0.25g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-5.0g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1887697-0.05g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-2.5g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-10.0g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1887697-1g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-0.5g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1887697-1.0g |
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate |
2229296-09-5 | 1g |
$1343.0 | 2023-06-01 |
tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2229296-09-5 (tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬